3-(Cyclobutylamino)-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
3-(Cyclobutylamino)-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of 1,2,4-benzothiadiazine 1,1-dioxide derivatives allows for various functional groups to be attached, enhancing their biological activity .
Preparation Methods
Chemical Reactions Analysis
3-(Cyclobutylamino)-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Cyclobutylamino)-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclobutylamino)-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as a potassium channel opener, influencing ion transport across cell membranes . This action can lead to various physiological effects, such as vasodilation and insulin release modulation .
Comparison with Similar Compounds
3-(Cyclobutylamino)-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives like chlorothiazide and hydrochlorothiazide . While these compounds share a similar core structure, the presence of the cyclobutylamino and fluorine groups in this compound imparts unique pharmacological properties . Similar compounds include:
Chlorothiazide: A diuretic used to treat hypertension.
Hydrochlorothiazide: Another diuretic with similar uses.
7-chloro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its potassium channel opening properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its biological activity.
Properties
CAS No. |
201224-26-2 |
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Molecular Formula |
C11H12FN3O2S |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-cyclobutyl-7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-imine |
InChI |
InChI=1S/C11H12FN3O2S/c12-7-4-5-9-10(6-7)18(16,17)15-11(14-9)13-8-2-1-3-8/h4-6,8H,1-3H2,(H2,13,14,15) |
InChI Key |
SYOLSSXYGJHFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N=C2NC3=C(C=C(C=C3)F)S(=O)(=O)N2 |
Origin of Product |
United States |
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